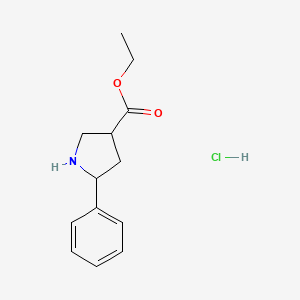

(R)-1-Amino-indan-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD) . Unfortunately, specific details about the molecular structure analysis of “®-1-Amino-indan-4-ol hydrochloride” are not available in the search results.

Chemical Reactions Analysis

Amino acids, which “®-1-Amino-indan-4-ol hydrochloride” may be related to, can act as both an acid and a base. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .

Applications De Recherche Scientifique

Hydrophilic Interaction Chromatography (HILIC) for Separation

Stationary and Mobile Phases in HILIC

HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This method utilizes polar columns in aqueous-organic mobile phases rich in organic solvents, enhancing ionization in mass spectrometry. It's suitable for peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds separation. The selectivity in HILIC mode complements reversed-phase and other modes, making it attractive for two-dimensional applications (Jandera, 2011).

HILIC-MS for Metabolomics

HILIC coupled with MS is an attractive complement to reverse-phase chromatography in metabolomic studies, expanding the number of detectable analytes and providing more comprehensive metabolite coverage. This combination is particularly useful for measuring more-polar biomolecules, enhancing the comprehensiveness of metabolite detection (Tang et al., 2016).

Amino Acid Analysis and Derivatization

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, discovered in 1910, is essential for analyzing amino acids, peptides, and proteins in various scientific fields. It forms a distinctive purple dye with primary amino groups, applicable to agricultural, biomedical, and nutritional sciences, among others. This reaction is unique for creating a soluble chromophore by all reacting primary amines, making it a fundamental technique in analytical chemistry and biochemistry (Friedman, 2004).

Post-Column Derivatization for Amino Acid Analysis

Liquid Chromatography with post-column derivatization enhances sensitivity and selectivity in amino acid analysis. It's a versatile method that allows simultaneous analysis of many compounds using different detectors, making it increasingly important in pharmaceutical research (Rigas, 2012).

Enantioseparation and Chiral Derivatizing Agents

- Amino Acids as Chiral Auxiliaries in Enantioseparation: Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents, used for indirect enantiomeric resolution in liquid chromatography. This approach is critical for controlling enantiomeric purity in the pharmaceutical industry and developing methods for the indirect resolution of various chiral compounds (Batra & Bhushan, 2014).

Propriétés

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQNUHOBFPFP-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Amino-indan-4-ol hydrochloride | |

CAS RN |

2097073-21-5 |

Source

|

| Record name | 1H-Inden-4-ol, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)